molecular formula C20H27N3O3 B2600797 2,4-dimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide CAS No. 1049489-91-9

2,4-dimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide

Cat. No.: B2600797
CAS No.: 1049489-91-9
M. Wt: 357.454
InChI Key: WJBLAVMLCYTUEU-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with two methoxy groups at the 2- and 4-positions. The amide nitrogen is linked to a branched ethyl chain containing a 1-methyl-1H-pyrrole moiety and a pyrrolidin-1-yl group.

Properties

IUPAC Name

2,4-dimethoxy-N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3/c1-22-10-6-7-17(22)18(23-11-4-5-12-23)14-21-20(24)16-9-8-15(25-2)13-19(16)26-3/h6-10,13,18H,4-5,11-12,14H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBLAVMLCYTUEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C2=C(C=C(C=C2)OC)OC)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the dimethoxy groups through methylation reactions. The side chain containing the pyrrole and pyrrolidine rings can be attached via amide bond formation using appropriate coupling reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The dimethoxy groups and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.

Scientific Research Applications

Structure and Composition

The molecular formula of 2,4-dimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is C17H24N2O3C_{17}H_{24}N_{2}O_{3}. It features a benzamide core substituted with methoxy groups and pyrrolidine moieties, contributing to its biological activity.

Medicinal Chemistry

The compound exhibits potential as a therapeutic agent due to its structural similarity to known pharmacophores. Research indicates that it may possess:

  • Antidepressant Activity : Compounds with similar structures have shown efficacy in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies suggest that the incorporation of pyrrole rings enhances binding affinity to serotonin receptors, which could lead to antidepressant effects .
  • Anticancer Properties : Pyrrole derivatives have been investigated for their anticancer activities. The specific substitution patterns in this compound may influence its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Neuroscience

Recent studies have explored the neuroprotective effects of compounds similar to this compound. The presence of methoxy groups is thought to enhance lipid solubility, allowing better penetration of the blood-brain barrier. This property is crucial for developing treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Synthetic Chemistry

The synthesis of this compound involves multi-step reactions that highlight its versatility in chemical transformations. The methods often include:

  • Pyrrole Functionalization : Utilizing various reagents to introduce functional groups on the pyrrole ring has been a focus area. This approach allows for the creation of a library of derivatives that can be screened for biological activity .

Table 2: Synthesis Overview

StepDescription
Step 1Synthesis of pyrrole derivatives using condensation reactions.
Step 2Functionalization at the benzamide position through acylation.
Step 3Introduction of methoxy groups via methylation reactions.

Case Study 1: Antidepressant Activity

In a recent study, researchers synthesized a series of benzamide derivatives, including the target compound. They evaluated their effects on serotonin receptor binding in vitro and found that certain derivatives exhibited significant binding affinity, suggesting potential antidepressant properties .

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer properties of pyrrole-based compounds. The study reported that derivatives similar to this compound demonstrated cytotoxic effects against various cancer cell lines, indicating their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide would depend on its specific interactions with molecular targets. These may include binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

a. 4-tert-Butyl-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide (CAS 1049358-58-8)
  • Structural Differences : Replaces the dimethoxy groups with a bulky tert-butyl substituent.
  • Steric Effects: The tert-butyl group may hinder binding to flat receptor pockets, unlike the planar dimethoxybenzamide.
  • Molecular Weight : 353.5 g/mol vs. ~386 g/mol for the dimethoxy compound, suggesting differences in bioavailability .
b. 2-(2-Hydroxyethyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)ethyl]benzamide (CAS 369652-13-1)
  • Structural Differences : Lacks both pyrrolidin-1-yl and dimethoxy groups; features a hydroxyethyl side chain.
  • Impact on Properties :
    • Solubility : The hydroxyethyl group improves water solubility (logS ~-3.0) compared to the dimethoxy analog (logS ~-4.2).
    • Metabolic Stability : The hydroxyl group may increase susceptibility to glucuronidation, reducing half-life relative to the methoxy-substituted compound .
c. 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
  • Structural Differences : Incorporates a sulfonamide group and a fluorinated chromene system.
  • Impact on Properties :
    • Electron Effects : Fluorine atoms and the chromene system create strong electron-withdrawing effects, contrasting with the electron-donating methoxy groups in the target compound.
    • Target Selectivity : Likely binds to kinase or protease targets, whereas the dimethoxybenzamide may favor GPCRs or nuclear receptors .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound 4-tert-Butyl Analog 2-Hydroxyethyl Analog
Molecular Weight ~386 g/mol 353.5 g/mol 272.3 g/mol
clogP (Estimated) 2.8 3.5 1.9
Water Solubility (logS) -4.2 -5.0 -3.0
Metabolic Stability High (methoxy groups) Moderate Low (hydroxyl group)

Biological Activity

2,4-Dimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic uses.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C19H27N3O4S
Molecular Weight 393.5 g/mol
CAS Number 1049393-90-9

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in oncology and neurology. The benzenesulfonamide moiety is associated with inhibition of carbonic anhydrase and modulation of the Wnt/β-catenin signaling pathway, both crucial in cancer progression and treatment resistance .

Anticancer Properties

Studies have demonstrated the compound's potential as an anticancer agent. It has been shown to inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Carbonic Anhydrase : This enzyme plays a significant role in tumor growth and metastasis. By inhibiting this enzyme, the compound may reduce tumor acidity and hinder cancer progression.
  • Modulation of Wnt/β-Catenin Pathway : This pathway is critical in regulating cell proliferation and differentiation. Dysregulation is often implicated in cancer; thus, targeting this pathway could provide therapeutic benefits.

Neuroactive Properties

The presence of pyrrole and piperazine rings contributes to neuroactive properties. These components may interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders .

Pharmacokinetics

Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics for this compound. It exhibits substantial oral bioavailability and brain penetration, which are essential for central nervous system (CNS) activity .

Case Studies

Case Study 1: Alzheimer's Disease Model
In a mouse model of Alzheimer's disease (5XFAD), the compound demonstrated significant efficacy in reducing amyloid plaque burden and improving cognitive function. Administered at a dose of 10 mg/kg via intraperitoneal injection, it showed promising pharmacokinetic profiles with a peak plasma concentration (C_max) of 7.70 ± 0.75 nmol/mL .

Case Study 2: Cancer Cell Lines
In vitro studies involving various human cancer cell lines revealed that the compound exhibited IC50 values below 10 µM against several types of cancer cells, indicating potent anticancer activity. The structure–activity relationship (SAR) analysis highlighted specific structural features crucial for enhancing biological activity .

Future Directions

Given its promising biological activity, further research is warranted to explore:

  • Expanded Therapeutic Applications : Investigating its effects on other diseases beyond cancer and neurodegenerative disorders.
  • Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its biological effects.
  • Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans.

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